1-methoxyisoquinoline-4-carboxylic acid
Description
1-Methoxyisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a methoxy (-OCH₃) group at position 1 and a carboxylic acid (-COOH) group at position 2. Isoquinoline derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis .
Properties
CAS No. |
1697334-61-4 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Halogenated Isoquinoline Precursors
The preparation of 1-chloroisoquinoline-4-carboxylic acid (CAS 1260794-26-0) serves as a foundational intermediate for methoxy-substituted derivatives. As described in, 4-bromo-1-chloroisoquinoline undergoes lithium-halogen exchange with tert-butyllithium at −80°C under inert atmospheres, followed by carboxylation via CO₂ quenching. This method achieves a 75% yield, demonstrating the feasibility of halogenated intermediates for further functionalization.
Critical Parameters:
-
Solvent : DMF enhances solubility of ionic intermediates.
-
Temperature : 100–120°C ensures sufficient reactivity without decarboxylation.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve methoxide delivery.
Condensation-Oxidation Cascade from Isatin Derivatives
Isatin-Acetone Condensation
Patent CN102924374B outlines a route to quinoline-4-carboxylic acids via isatin derivatives. For 1-methoxy variants, methoxy-substituted isatin could serve as the starting material. Condensation with acetone under strongly basic conditions (e.g., NaOH, 25–35°C) forms 2-methylquinoline-4-carboxylic acid intermediates. Subsequent oxidation with KMnO₄ introduces carboxyl groups, while methoxy groups are retained via careful control of oxidative conditions.
Regioselective Methoxylation
Direct introduction of methoxy groups at position 1 remains challenging due to competing substitution sites. Patent WO2020123674A1 employs protected intermediates, such as 1-hydroxyisoquinoline-4-carboxylic acid, which undergoes methylation using methyl iodide or dimethyl sulfate. Selective protection of the hydroxyl group (e.g., as a silyl ether) ensures methylation occurs exclusively at position 1.
Reaction Scheme:
-
Hydroxylation : Oxidation of 1-unsubstituted isoquinoline with H₂O₂/Fe²⁺.
-
Protection : TBSCl (tert-butyldimethylsilyl chloride) in THF.
-
Methylation : CH₃I, K₂CO₃, DMF, 60°C (yield: 68–72%).
-
Deprotection : TBAF (tetrabutylammonium fluoride), THF.
Direct Carboxylation of Methoxy-Substituted Isoquinolines
Lithiation-Carboxylation
Adapting methods from, 1-methoxyisoquinoline can undergo directed ortho-lithiation at position 4, followed by CO₂ quenching. The methoxy group acts as a directing group, enhancing lithiation selectivity. Key steps include:
-
Lithiation : LDA (lithium diisopropylamide) at −78°C in THF.
-
Carboxylation : Dry ice (CO₂), yielding 1-methoxyisoquinoline-4-carboxylic acid (projected yield: 60–65%).
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation-Methoxy | 4-Bromo-1-chloro | NaOMe, DMF | 70–75 | High regioselectivity | Multi-step, costly reagents |
| Condensation-Oxidation | Methoxy-isatin | KMnO₄, NaOH | 65–70 | Scalable | Requires methoxy-isatin synthesis |
| Lithiation-Carboxylation | 1-Methoxyisoq. | LDA, CO₂ | 60–65 | Direct functionalization | Low-temperature sensitivity |
Mechanistic Insights and Optimization
Role of Electron-Withdrawing Groups
The carboxylic acid moiety at position 4 significantly influences reactivity. Its electron-withdrawing nature facilitates both nucleophilic substitution (Method 1) and lithiation (Method 3) by polarizing the aromatic ring.
Solvent and Temperature Effects
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters. Key methods include:
-
Sulfuric acid catalysis : Reacting with alcohols under reflux yields esters (e.g., methyl or ethyl esters).
-
Diazomethane methylation : Produces methyl esters under mild conditions without requiring acidic catalysts.
-
Microwave-assisted esterification : Ethanol or methanol with TMSCl mediates ester formation at 80°C in 1–2 hours, achieving >85% yields in Pfitzinger-type reactions .
Example :
Oxidation
The isoquinoline core resists oxidation, but the methoxy group can undergo demethylation under strong oxidative conditions (e.g., ceric ammonium nitrate) to form quinoline-4-carboxylic acid derivatives.
Reduction
-
Carboxylic acid → Alcohol : LiAlH₄ reduces the –COOH group to –CH₂OH.
-
Selective ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring while preserving the methoxy group.
Methoxy Group Replacement
The methoxy substituent participates in nucleophilic aromatic substitution (NAS) with amines or thiols under acidic or basic conditions .
Example :
Carboxylic Acid Derivatives
-
Amide formation : Coupling with amines via EDCl/HOBt activates the carboxyl group .
-
Acid chloride synthesis : Oxalyl chloride converts –COOH to –COCl, enabling Friedel-Crafts cyclizations (58% yield for indenoisoquinoline formation) .
Copper-Catalyzed Domino Reactions
Ugi adducts derived from this compound undergo CuI-mediated C–C coupling/annulation with β-keto esters, forming polysubstituted isoquinolones (44–77% yields) .
Mechanism :
-
Ullmann-type C–C coupling at the ortho position.
-
Intramolecular condensation to form a six-membered ring.
-
Final SN2 displacement or dehydration to yield isoquinolone-4-carboxylic acids .
Ammonia-Ugi-4CR
Reaction with aldehydes, isocyanides, and β-keto esters under Cu catalysis produces tetracyclic indenoisoquinolines, demonstrating compatibility with diverse substrates (e.g., aryl, heteroaryl) .
Conditions :
Mechanistic Insights
-
Esterification : Proceeds via a tetrahedral intermediate in nucleophilic acyl substitution .
-
Domino Reactions : Copper facilitates Ullmann coupling, followed by intramolecular cyclization and SN2 displacement .
-
Demethylation : Oxidative cleavage of the methoxy group generates reactive phenoxy intermediates.
This compound’s versatility in forming esters, amides, and fused heterocycles underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Research
The compound has shown promise as an antimicrobial and anticancer agent, making it valuable in drug discovery. Its bioactive properties have been investigated in various studies:
- Antiviral Activity : Research indicates that isoquinoline derivatives, including 1-methoxyisoquinoline-4-carboxylic acid, exhibit antiviral properties against pathogens such as SARS-CoV-2. Molecular docking studies have demonstrated significant binding affinities with viral proteins, suggesting potential therapeutic applications against viral infections .
- Anticancer Properties : In vitro studies have highlighted the cytotoxic effects of isoquinoline derivatives on cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit tumor growth and induce apoptosis in various cancer models .
Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of other complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic synthesis:
- Synthesis of Isoquinoline Derivatives : The compound can be utilized to synthesize other isoquinoline derivatives through functional group modifications, expanding the library of bioactive compounds available for research .
Biological Research
The compound's unique structure allows it to interact with biological systems in various ways:
- Structure-Activity Relationship (SAR) : Studies have focused on understanding how structural variations in isoquinoline derivatives affect their biological activities. This knowledge is critical for optimizing drug candidates for specific therapeutic targets .
- Mechanistic Studies : In vivo and in vitro investigations are ongoing to elucidate the mechanisms through which this compound exerts its biological effects. These studies are essential for developing effective therapeutic strategies .
Data Table: Summary of Biological Activities
Case Studies
- Antiviral Efficacy Against SARS-CoV-2 : A study utilized molecular docking to assess the binding affinity of various isoquinoline compounds against SARS-CoV-2 proteins. The results indicated that this compound exhibited promising binding characteristics, suggesting its potential as a lead compound in antiviral drug development .
- Cytotoxic Effects on Cancer Cells : In a recent investigation, isoquinoline derivatives were tested against several cancer cell lines, revealing significant cytotoxic effects attributed to their ability to induce apoptosis through mitochondrial pathways. This highlights the therapeutic potential of this compound in oncology .
Mechanism of Action
The mechanism of action of 1-methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Differences
Structural Similarity Scores
- 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (similarity: 0.79) shares a methoxybenzyl group, highlighting the role of methoxy in modulating steric and electronic effects.
- 5-Methoxy-1H-indole-3-carboxylic acid (similarity: 0.77) underscores the prevalence of methoxy-carboxylic acid motifs in bioactive heterocycles .
Key Research Findings
- Antiviral Applications: Derivatives like 5-hydroxyisoquinoline-4-carboxylic acid are critical in noncovalent inhibitor design, leveraging hydrogen-bonding interactions with viral proteases .
- Metabolic Stability : Methoxy groups may reduce oxidative metabolism compared to hydroxy analogs, as seen in related compounds like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid ().
Q & A
Q. What are the recommended synthetic routes for 1-methoxyisoquinoline-4-carboxylic acid, and what reaction conditions optimize yield?
The synthesis of isoquinoline derivatives typically involves multi-step reactions, including nucleophilic substitution and oxidation-reduction steps. For example, substitution reactions using nucleophiles like amines or thiols under controlled pH and temperature can introduce functional groups at specific positions . Methoxy group incorporation may require alkylation or demethylation protocols. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Reaction yields can be optimized by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., palladium for cross-coupling reactions) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm methoxy (-OCH₃) and carboxylic acid (-COOH) group positions and assess purity .
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (>95%) and identify byproducts .
- Mass spectrometry (MS) for molecular weight verification (e.g., [M+H]+ peak at m/z 204.2 for C₁₁H₉NO₃) .
- Melting point analysis (e.g., 277–280°C for structurally similar quinoline derivatives) to validate crystallinity .
Q. How does solubility and storage affect experimental reproducibility with this compound?
this compound is likely sparingly soluble in water but more soluble in polar aprotic solvents like DMSO, as seen in analogs such as 4-hydroxy-6-methoxyquinoline-2-carboxylic acid . Storage at 4°C under inert atmosphere (argon/nitrogen) prevents degradation of the carboxylic acid moiety. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
SAR studies should compare analogs with substituent variations (e.g., chloro, hydroxy, or methyl groups) at positions 1, 4, or adjacent carbons. In vitro assays (e.g., enzyme inhibition or antimicrobial activity) can quantify biological effects. For example:
- Replace the methoxy group with hydroxy to assess hydrogen bonding’s role in receptor binding .
- Test halogenated derivatives (e.g., chloro at position 1) for enhanced lipophilicity and membrane permeability . Data analysis should employ multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .
Q. What strategies resolve contradictions in reported biological activities of isoquinoline derivatives?
Discrepancies in biological data (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., pH, serum proteins) or compound purity. Mitigation strategies include:
- Replicating assays under standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .
- Validating compound identity and purity via orthogonal methods (NMR + HPLC) before testing .
- Cross-referencing with structurally validated analogs (e.g., 8-methoxyisoquinoline-4-carboxylic acid) to isolate substituent-specific effects .
Q. How can interaction studies with enzymes or receptors be methodologically tailored for this compound?
Enzyme inhibition assays (e.g., fluorescence-based or radiometric) should target enzymes implicated in disease pathways, such as kinases or proteases. For receptor binding:
Q. What experimental approaches address discrepancies in spectroscopic data for isoquinoline derivatives?
Conflicting NMR or MS data may stem from tautomerism or solvent effects. Solutions include:
- Recording spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) to detect solvent-dependent shifts .
- Performing 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Cross-validating with computational predictions (e.g., DFT-calculated chemical shifts) .
Methodological Notes
- Experimental Design : Follow reproducibility guidelines by documenting reaction conditions (temperature, solvent, catalyst) and characterization data in line with journal standards (e.g., Beilstein Journal of Organic Chemistry) .
- Data Validation : Use PubChem or CAS Common Chemistry for reference spectra and physicochemical properties .
- Safety Protocols : Adopt TCI America’s safety guidelines for handling reactive intermediates, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
